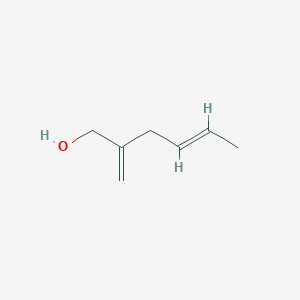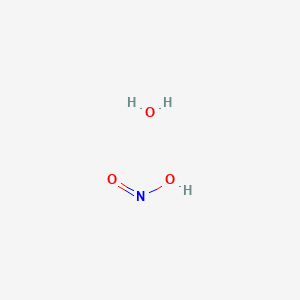phosphane CAS No. 70530-40-4](/img/structure/B14459667.png)
[Bis(trimethylsilyl)methyl](diphenyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(trimethylsilyl)methylphosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and a bis(trimethylsilyl)methyl group. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylphosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for Bis(trimethylsilyl)methylphosphane are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity.
化学反应分析
Types of Reactions
Bis(trimethylsilyl)methylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have various applications in catalysis and material science.
科学研究应用
Bis(trimethylsilyl)methylphosphane has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique electronic properties.
Industry: It is used in the synthesis of advanced materials and as a reagent in organic synthesis.
作用机制
The mechanism by which Bis(trimethylsilyl)methylphosphane exerts its effects involves its ability to donate electron density through the phosphorus atom. This electron-donating capability makes it an effective ligand in coordination chemistry, where it stabilizes metal centers and facilitates catalytic reactions. The molecular targets and pathways involved include transition metal complexes and catalytic cycles .
相似化合物的比较
Similar Compounds
Diphenyl(trimethylsilyl)phosphine: Similar in structure but lacks the bis(trimethylsilyl)methyl group.
Tris(trimethylsilyl)phosphine: Contains three trimethylsilyl groups attached to the phosphorus atom.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom.
Uniqueness
Bis(trimethylsilyl)methylphosphane is unique due to the presence of the bis(trimethylsilyl)methyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in catalysis and material science, where these properties can be leveraged to achieve specific reactivity and selectivity.
属性
CAS 编号 |
70530-40-4 |
|---|---|
分子式 |
C19H29PSi2 |
分子量 |
344.6 g/mol |
IUPAC 名称 |
bis(trimethylsilyl)methyl-diphenylphosphane |
InChI |
InChI=1S/C19H29PSi2/c1-21(2,3)19(22(4,5)6)20(17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16,19H,1-6H3 |
InChI 键 |
CDAHWVXMBPFJMZ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C([Si](C)(C)C)P(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)
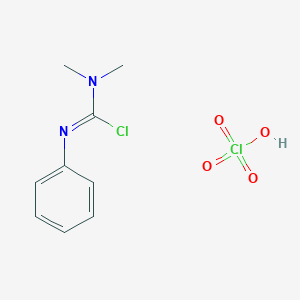

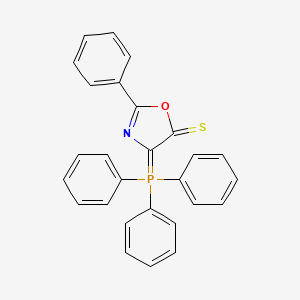
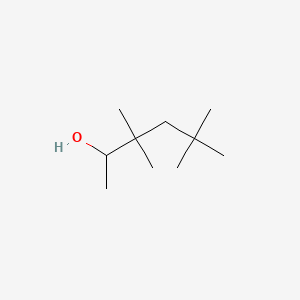
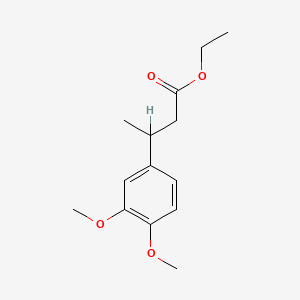

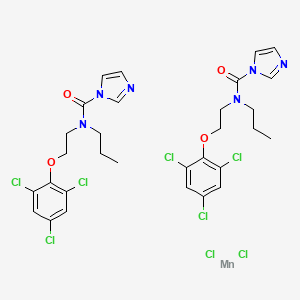
![5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione](/img/structure/B14459644.png)


